molecular formula C15H16N2O3 B1210159 Carbamazepine dihydrate CAS No. 85756-57-6

Carbamazepine dihydrate

Cat. No. B1210159
CAS RN: 85756-57-6
M. Wt: 272.3 g/mol
InChI Key: UPTJXAHTRRBMJE-UHFFFAOYSA-N
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Description

A dibenzazepine that acts as a sodium channel blocker. It is used as an anticonvulsant for the treatment of grand mal and psychomotor or focal SEIZURES. It may also be used in the management of BIPOLAR DISORDER, and has analgesic properties.

Scientific Research Applications

1. Clinical Use in Bipolar Disorder Treatment

Carbamazepine has been extensively studied and used in the clinical treatment of bipolar disorder. It has shown efficacy in the treatment of acute mania and long-term prophylaxis. Particularly, it may be beneficial for patients with symptoms not responsive to other treatments and in certain subtypes of bipolar disorder that are typically unresponsive to traditional agents like lithium. These subtypes might include bipolar II disorder, dysphoric mania, and mood-incongruent delusions among others. The clinical and research experience with carbamazepine, both as a monotherapy and in combination with other agents, underscores its evolving place in managing bipolar illness (Post, Ketter, Uhde, & Ballenger, 2007).

2. Pharmacokinetic Properties and Management Guidelines

Carbamazepine's pharmacokinetic properties have been a subject of extensive research. It is known for being highly bound to plasma proteins and is completely metabolized with carbamazepine-epoxide (CBZ-E) as the main metabolite. The drug induces its own metabolism, leading to an increased clearance and a progressive decrease in serum levels. This necessitates dosage adjustments to maintain optimal plasma concentration. The review also emphasizes the need for clinical management focusing on therapeutic drug monitoring to reduce variability in plasma drug concentrations, especially considering its narrow therapeutic window (Tolou Ghamari, Zare, Habibabadi, & Najafi, 2013).

3. Application in Schizophrenic and Schizoaffective Psychoses Treatment

The application of carbamazepine in treating schizophrenic and schizoaffective psychoses has been explored in various studies. The literature indicates beneficial effects, particularly when used as an adjunct to neuroleptic medication. Despite the difficulty in comparing different experiments due to variability in study designs, the general findings suggest a positive impact of carbamazepine in managing these conditions. Future research strategies are suggested to maximize the usefulness of carbamazepine in these domains (Simhandl & Meszaros, 1992).

4. Pharmacogenetics and Adverse Drug Reactions

Carbamazepine's pharmacogenetics and its associated adverse drug reactions have been a significant focus of research, especially given its broad application in treating various disorders. Understanding the pharmacokinetics, pharmacodynamics, and pharmacogenetics of carbamazepine is crucial for personalizing therapy to ensure effective and safe dosing. This involves assessing the effect of genetically determined activity of cytochrome P450 isoenzymes on the drug's efficacy and safety (Skryabin, Zastrozhin, Bryun, & Sychev, 2022).

properties

CAS RN

85756-57-6

Product Name

Carbamazepine dihydrate

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

benzo[b][1]benzazepine-11-carboxamide;dihydrate

InChI

InChI=1S/C15H12N2O.2H2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17;;/h1-10H,(H2,16,18);2*1H2

InChI Key

UPTJXAHTRRBMJE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O

Other CAS RN

85756-57-6

Related CAS

298-46-4 (Parent)

synonyms

Amizepine
Carbamazepine
Carbamazepine Acetate
Carbamazepine Anhydrous
Carbamazepine Dihydrate
Carbamazepine Hydrochloride
Carbamazepine L-Tartrate (4:1)
Carbamazepine Phosphate
Carbamazepine Sulfate (2:1)
Carbazepin
Epitol
Finlepsin
Neurotol
Tegretol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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